REACTION_CXSMILES
|
[C:1]1([NH:7]N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=[C:10]([CH2:15][CH2:16][C:17]([O:19][CH3:20])=[O:18])[C:11]([O:13][CH3:14])=[O:12].C(O)(=O)C>CO>[CH3:20][O:19][C:17]([C:16]1[NH:7][C:1]2[C:6]([C:15]=1[CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:5][CH:4]=[CH:3][CH:2]=2)=[O:18]
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Name
|
|
Quantity
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5.7 mL
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)NN
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)OC)CCC(=O)OC
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
at reflux for 1 hour
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Duration
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1 h
|
Type
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CONCENTRATION
|
Details
|
concentrated in in vacuo
|
Type
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DISSOLUTION
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Details
|
The crude hydrazone (13 g) was dissolved in saturated methanolic hydrochloric acid (350 ml)
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Type
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ADDITION
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Details
|
The reaction was diluted with water (200 ml)
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Type
|
EXTRACTION
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Details
|
extracted with dichloromethane
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Type
|
WASH
|
Details
|
Combined organic extracts were washed with saturated aqueous sodium hydrogencarbonate solution, water, saturated aqueous sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1NC2=CC=CC=C2C1CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |